8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
Overview
Description
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2. It is a white solid with a molecular weight of 228.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride typically involves the nitration of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by the purification of the product through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted azepines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[c]azepine: The parent compound without the nitro group.
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine: The reduced form of the nitro compound.
8-Nitro-1,2,3,4-tetrahydroquinoline: A structurally related compound with a different ring system.
Uniqueness
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-12(14)10-4-3-8-2-1-5-11-7-9(8)6-10;/h3-4,6,11H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTRQCRJXUCYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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